molecular formula C20H16N2O3S B2965821 (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 326907-80-6

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Cat. No.: B2965821
CAS No.: 326907-80-6
M. Wt: 364.42
InChI Key: KVBDZFJFAJJYFK-CSKARUKUSA-N
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Description

The compound (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one features a benzo[d]imidazole core substituted with an allylthio group at position 2. The propen-1-one linker connects this heterocycle to a benzo[d][1,3]dioxol-5-yl moiety. The allylthio group may enhance lipophilicity, while the dioxolane ring could influence metabolic stability .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-11-26-20-21-15-5-3-4-6-16(15)22(20)19(23)10-8-14-7-9-17-18(12-14)25-13-24-17/h2-10,12H,1,11,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBDZFJFAJJYFK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzimidazole moiety with an allylthio group and a benzo[d][1,3]dioxole substituent, which may contribute to its biological activities. This article reviews the current understanding of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula of the compound is C₁₈H₁₅N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics include:

  • Benzimidazole core : Known for various biological activities.
  • Allylthio group : Often associated with enhanced reactivity and potential bioactivity.
  • Benzo[d][1,3]dioxole : A moiety that can influence pharmacological properties.

Antitumor Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain benzimidazole analogs can inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The inhibition of IDO1 can enhance the efficacy of immunotherapies in cancer treatment .

Case Study : A recent study demonstrated that a benzimidazole derivative had an IC50 value of 0.003 µM against HeLa cells, indicating potent antitumor activity. This suggests that this compound could similarly exhibit strong antitumor properties due to its structural similarities .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. Some studies have reported significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AStaphylococcus aureus< 1 µg/mL
Benzimidazole Derivative BMycobacterium smegmatis3.9–7.8 µg/mL

Anti-inflammatory Activity

In addition to antimicrobial and antitumor effects, compounds with similar structures have been shown to exhibit anti-inflammatory properties by modulating cytokine release. For example, certain derivatives have been found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound's unique structure allows it to interact with specific biological macromolecules, potentially inhibiting key enzymes involved in tumor growth or microbial metabolism.

Computational Studies

Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of similar compounds. These studies correlate chemical structure with biological effects and can guide future synthesis and testing of this compound for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Benzimidazole Core

Compound A : (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one
  • Key Differences: Substituents: Lacks the allylthio and dioxolane groups. Instead, it has a dimethylamino group on the propenone linker. Synthesis: Prepared via a one-pot reaction of 2-acetyl benzo[d]imidazole with dimethylformamide dimethylacetal, contrasting with the allylthio derivative’s likely thioalkylation pathway.
Compound B : 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
  • Key Differences: Substituents: Contains a butanoic acid side chain and hydroxyethyl-benzylamino groups. Functionality: The carboxylic acid group enables salt formation, enhancing aqueous solubility, unlike the neutral dioxolane moiety in the target compound.

Heterocyclic Modifications

Compound C : 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
  • Key Differences: Core Structure: Nitroimidazole instead of benzimidazole. Bioactivity: Nitro groups are electron-withdrawing, which may confer redox-activated cytotoxicity (e.g., in antiparasitic drugs). Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology, differing from the target compound’s probable base-catalyzed condensation.
Compound D : [3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives
  • Key Differences :
    • Hybrid Structure : Combines imidazole and triazole rings, enabling dual hydrogen-bonding interactions.
    • Applications : Such hybrids are explored as kinase inhibitors, whereas the target compound’s dioxolane may target GPCRs or epigenetic enzymes.
Table 1: Comparative Analysis of Key Compounds
Compound Core Structure Key Substituents Molecular Weight* Synthesis Method
Target Compound Benzo[d]imidazole Allylthio, benzo[d][1,3]dioxol-5-yl ~395.4 g/mol Likely thioalkylation/condensation
Compound A Benzo[d]imidazole Dimethylamino ~243.3 g/mol One-pot enaminone synthesis
Compound B Benzo[d]imidazole Butanoic acid, hydroxyethyl-benzylamino ~395.5 g/mol Hydrolysis/alkylation
Compound C Nitroimidazole Nitro, aryl groups ~350–400 g/mol TDAE-mediated coupling

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • In contrast, Compound A’s dimethylamino group offers stronger solvation effects .
  • Crystallographic Analysis : SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate determination of stereochemistry and intermolecular interactions .

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